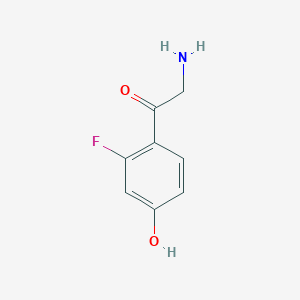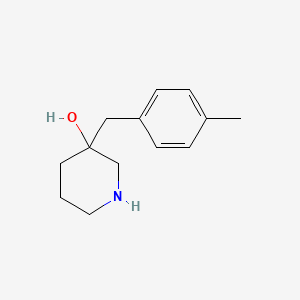![molecular formula C11H11Br2N3OS B13589908 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a synthetic compound that features a thiophene ring substituted with bromine atoms at the 4 and 5 positions, an imidazole ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the thiophene ring, which is brominated at the 4 and 5 positions using bromine or a brominating agent like N-bromosuccinimide (NBS). The resulting 4,5-dibromothiophene is then subjected to a coupling reaction with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.
Coupling Reactions: The imidazole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atoms with thiols would yield thiophene derivatives with sulfur-containing substituents.
Wissenschaftliche Forschungsanwendungen
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors that interact with imidazole or thiophene moieties.
Materials Science: It can be incorporated into polymers or other materials to impart specific electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic regions of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide: Unique due to the presence of both bromine atoms and the imidazole ring.
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-sulfonamide: Contains a sulfonamide group, which may alter its chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of both bromine atoms and the imidazole ring provides opportunities for further functionalization and exploration of new chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11Br2N3OS |
|---|---|
Molekulargewicht |
393.10 g/mol |
IUPAC-Name |
4,5-dibromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11Br2N3OS/c12-8-6-9(18-10(8)13)11(17)15-2-1-4-16-5-3-14-7-16/h3,5-7H,1-2,4H2,(H,15,17) |
InChI-Schlüssel |
KGYWZRPTOMCUKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


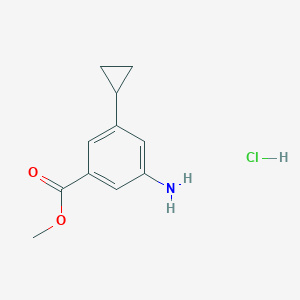
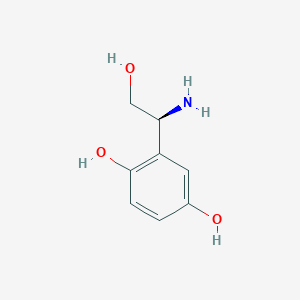
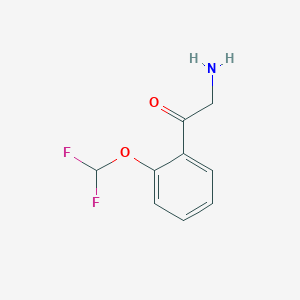
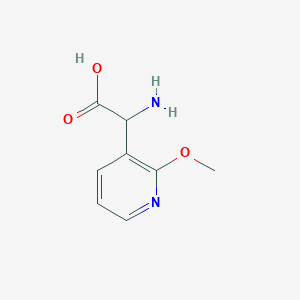



![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

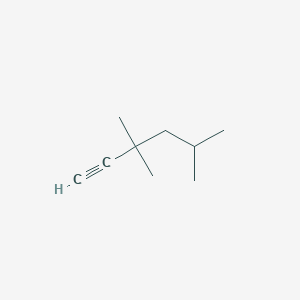
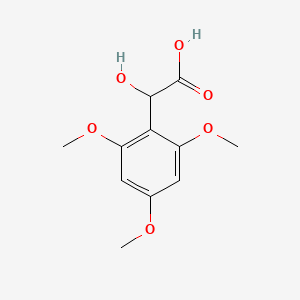
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
